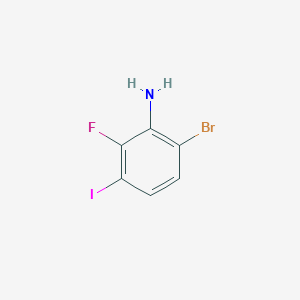
6-Bromo-2-fluoro-3-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoro-3-iodoaniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common approach includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated benzene to an aniline derivative through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the halogenation and amination processes efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-fluoro-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-fluoro-3-iodoaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-fluoro-3-iodoaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-iodoaniline
- 5-Fluoro-2-iodoaniline
- 4-Chloro-2-iodoaniline
Comparison: 6-Bromo-2-fluoro-3-iodoaniline is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H4BrFIN |
|---|---|
Molekulargewicht |
315.91 g/mol |
IUPAC-Name |
6-bromo-2-fluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
InChI-Schlüssel |
WAXNKQAEXSZCMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)N)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

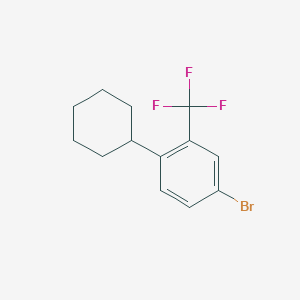
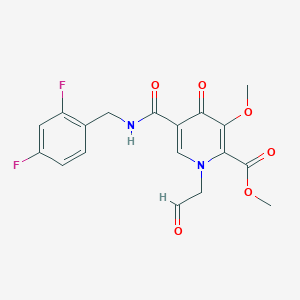
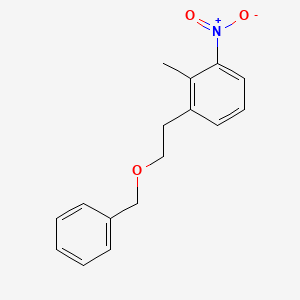
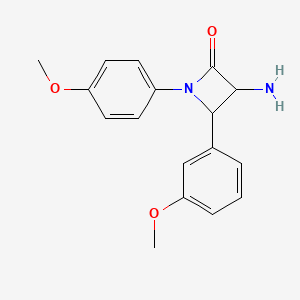

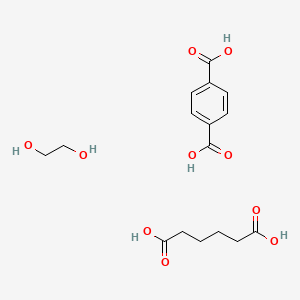
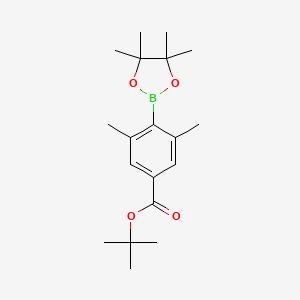
![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)


